2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one
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Overview
Description
2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one is a chemical compound with the molecular formula C7H10N2OS and a molecular weight of 170.23 g/mol . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of sulfur and nitrogen atoms in its structure makes it an interesting subject for various chemical and biological studies.
Scientific Research Applications
2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Future Directions
The future directions for “2-Thioxo-1,3-diazaspiro[4.4]nonan-4-one” could involve further studies on its synthesis, chemical reactions, and potential applications. Given the reported activity of a related compound against KRAS G12C , it may be of interest to explore the potential of “2-Thioxo-1,3-diazaspiro[4.4]nonan-4-one” in the context of cancer therapeutics.
Mechanism of Action
Mode of Action
The compound 2-Thioxo-1,3-diazaspiro[4.4]nonan-4-one is synthesized through a [3+2]-cycloaddition reaction with nitrile imines . This reaction occurs at both the C=C and C=S dipolarophiles in the thiohydantoin moiety . The resulting products are thioxo-tetraazaspiro[4.4]nonenones and thia-tetraazaspiro[4.4]nonenones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable thioamide with a diamine . The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions used in laboratory synthesis. This includes using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Another spirocyclic compound with a similar structure but different functional groups.
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: A spirocyclic compound with a tert-butyl group and carboxylate functionality.
Uniqueness
2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one is unique due to the presence of both sulfur and nitrogen atoms in its structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c10-5-7(3-1-2-4-7)9-6(11)8-5/h1-4H2,(H2,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNIWBNQRJUEFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)NC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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